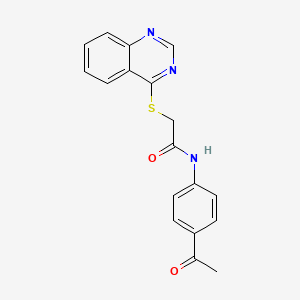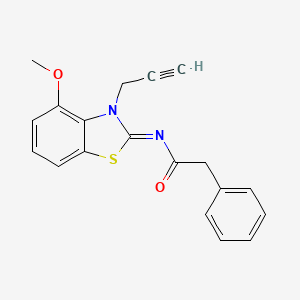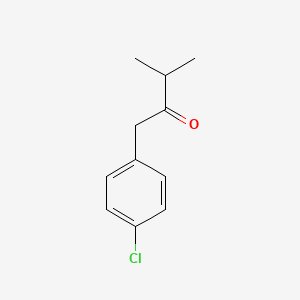![molecular formula C21H19Cl4N3 B2452705 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321998-73-6](/img/structure/B2452705.png)
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a useful research compound. Its molecular formula is C21H19Cl4N3 and its molecular weight is 455.2. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Conformational Analysis
- Molecular Interactions of CB1 Cannabinoid Receptor Antagonists: A study focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, similar in structure to the compound , reveals its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method identified four distinct conformations of this compound. The study developed unified pharmacophore models and performed comparative molecular field analysis (CoMFA) to establish three-dimensional quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).
Synthesis and Structural Analysis
- Facile Synthesis and Screening of CB1 Receptor Antagonists: Research on the facile synthesis of biaryl pyrazole sulfonamide derivatives, closely related to the compound , highlights the synthesis methods and the effects of structural modifications on CB1 receptor antagonism (Srivastava et al., 2008).
Radioligand Development for PET Imaging
- Development of Potential PET Radioligands: Studies have developed novel ligands for cerebral cannabinoid receptor imaging, using compounds structurally similar to the one . These ligands display higher binding affinity and lower lipophilicity, making them promising for PET radioligand imaging (Fan et al., 2006).
Cannabinoid Receptor Affinity and Evaluation
- Analogues of CB2 Cannabinoid Ligands: Research on new analogues of CB2 ligands, closely resembling the compound , evaluated cannabinoid receptor affinity. One analogue demonstrated significant affinity for cannabinoid CB2 receptors in an in vitro model (Murineddu et al., 2006).
Interaction with Cannabinoid CB1 Receptor
- Interaction with LYS 3.28(192) of the Cannabinoid CB1 Receptor: A study focused on the interaction of a compound structurally similar to the requested chemical with the CB1 receptor. It was found that this interaction is crucial for its inverse agonism at the receptor (Hurst et al., 2002).
CB1 Receptor Imaging
- Synthesis of Potential CB1 Receptor Imaging Agents: Research into the synthesis and in vitro evaluation of potential imaging agents for CB1 receptors used compounds structurally similar to the requested chemical. These agents showed selectivity in labeling CB1 receptors in postmortem human brain sections (Kumar et al., 2004).
Structure-Activity Relationships
- Structure-Activity Relationships of Pyrazole Derivatives: A study conducted on pyrazole derivatives, closely related to the requested chemical, explored their antagonistic properties toward cannabinoid receptors. This research provided insights into structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl4N3/c22-14-4-5-15(19(25)10-14)21-11-20(26-27-21)13-6-8-28(9-7-13)12-16-17(23)2-1-3-18(16)24/h1-5,10-11,13H,6-9,12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCWETXTJRCMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


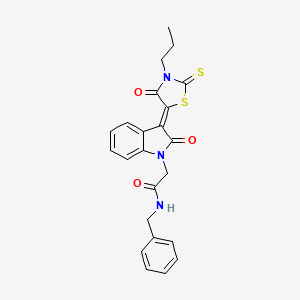

![6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2452627.png)
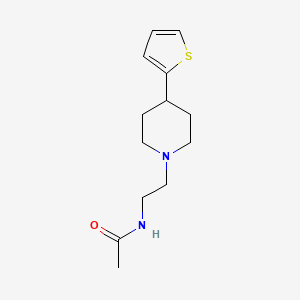


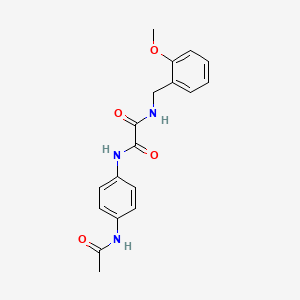
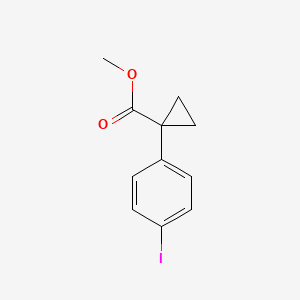
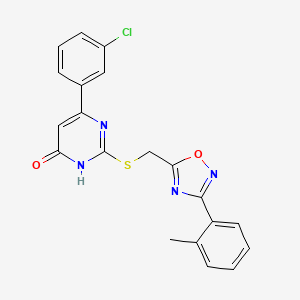
![N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2452642.png)
